molecular formula C15H9F3N2O2 B7719519 1-Phenyl-7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione CAS No. 2439282-27-4

1-Phenyl-7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B7719519
CAS RN: 2439282-27-4
M. Wt: 306.24 g/mol
InChI Key: TXTYPASHKVSHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, commonly known as TFQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery. TFQ belongs to the quinazoline family of compounds and has a molecular weight of 325.28 g/mol.

Mechanism of Action

The mechanism of action of TFQ is not well understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that TFQ can inhibit the proliferation of cancer cells and induce cell death in a variety of cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases. TFQ has been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of TFQ is its potency and specificity towards certain enzymes and signaling pathways. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on TFQ. One area of interest is the development of new drug candidates based on the structure of TFQ. Another area of interest is the investigation of the mechanism of action of TFQ and its potential targets. Additionally, further studies are needed to determine the optimal conditions for the use of TFQ in experimental settings.

Synthesis Methods

TFQ can be synthesized via a multi-step process that involves the reaction of 2-amino-5-trifluoromethylbenzoic acid with a variety of reagents. One such method involves the reaction of 2-amino-5-trifluoromethylbenzoic acid with phthalic anhydride and acetic anhydride in the presence of sulfuric acid to yield TFQ.

Scientific Research Applications

TFQ has been studied extensively for its potential applications in drug discovery. It has been shown to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.

properties

IUPAC Name

1-phenyl-7-(trifluoromethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)9-6-7-11-12(8-9)20(14(22)19-13(11)21)10-4-2-1-3-5-10/h1-8H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTYPASHKVSHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)C(F)(F)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-7-(trifluoromethyl)quinazoline-2,4-dione

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